5-Tosylquinolin-8-ol

COMT inhibition Parkinson's disease CNS drug discovery

5-Tosylquinolin-8-ol (CAS 61430-91-9, IUPAC: 5-(4-methylphenyl)sulfonylquinolin-8-ol, molecular formula C₁₆H₁₃NO₃S, MW 299.34 g/mol) is a heterocyclic sulfone belonging to the 8-hydroxyquinoline (8-HQ) family, characterized by a p-toluenesulfonyl substituent at the C-5 position and a free hydroxyl group at C-8. The compound is a bidentate metal-chelating agent whose quinoline nitrogen and 8-OH group coordinate magnesium in the active site of catechol O-methyltransferase (COMT), forming the basis of its biological activity.

Molecular Formula C16H13NO3S
Molecular Weight 299.3 g/mol
CAS No. 61430-91-9
Cat. No. B11831967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tosylquinolin-8-ol
CAS61430-91-9
Molecular FormulaC16H13NO3S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O
InChIInChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)21(19,20)15-9-8-14(18)16-13(15)3-2-10-17-16/h2-10,18H,1H3
InChIKeyZCPYGPOWCHKHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tosylquinolin-8-ol (CAS 61430-91-9): Chemical Identity and Procurement Baseline


5-Tosylquinolin-8-ol (CAS 61430-91-9, IUPAC: 5-(4-methylphenyl)sulfonylquinolin-8-ol, molecular formula C₁₆H₁₃NO₃S, MW 299.34 g/mol) is a heterocyclic sulfone belonging to the 8-hydroxyquinoline (8-HQ) family, characterized by a p-toluenesulfonyl substituent at the C-5 position and a free hydroxyl group at C-8. The compound is a bidentate metal-chelating agent whose quinoline nitrogen and 8-OH group coordinate magnesium in the active site of catechol O-methyltransferase (COMT), forming the basis of its biological activity [1]. It was synthesized as part of a structure–activity relationship (SAR) series evaluating 5- and 6-substituted 8-hydroxyquinolines as selective membrane-bound COMT (MB-COMT) inhibitors, and is disclosed as an exemplar compound in patent family US9260413 / WO2016123576 covering COMT inhibition for neurological disorders [2]. Commercially, it is supplied as an off-white solid with purity typically ≥95% (HPLC at 215/254 nm), soluble in DMSO, ethanol, and dichloromethane [1].

Why 5-Tosylquinolin-8-ol Cannot Be Replaced by Generic 8-Hydroxyquinoline Analogs


Although the 8-hydroxyquinoline scaffold is widely available and many derivatives are commercialized as metal chelators or antimicrobials, simple substitution with a generic analog cannot reproduce the specific biological and physicochemical profile of 5-tosylquinolin-8-ol. The tosyl (p-toluenesulfonyl) group at position 5 is not merely a solubility-modifying appendage; X-ray co-crystal structures of close analogs in S-COMT reveal that the sulfone moiety orients the aromatic ring between Trp-38 and Trp-143, positioning it over the Met-40 thioether sidechain in a binding mode not achievable with smaller 5-substituents (e.g., chloro, nitro, or sulfonic acid) or with regioisomeric 6-substitution [1]. In head-to-head enzymatic assays, the 5-tosyl isomer (compound 7) demonstrated an MB-COMT pIC₅₀ of 7.7, while the 6-tosyl isomer (compound 6) showed only a modest potency increase over the unsubstituted parent, and 5-substituted ketone (compound 9) or amide (compound 10) analogs were markedly less active [1]. Furthermore, the 7-unsubstituted nature of 5-tosylquinolin-8-ol, while conferring high intrinsic potency, also drives rapid phase II metabolic clearance via the 8-OH group—a critical differentiator from 7-halo analogs (e.g., 7-fluoro or 7-chloro derivatives) that possess superior pharmacokinetics but may exhibit altered target engagement [1]. Thus, selection of this specific compound is mandatory when the research objective requires the precise combination of 5-sulfone regiochemistry, maximal MB-COMT potency in a 7-unsubstituted scaffold, and a well-characterized synthetic entry point for further derivatization, as evidenced by its role as the key intermediate in the patent-protected COMT inhibitor SAR series [2].

Quantitative Differentiation Evidence: 5-Tosylquinolin-8-ol versus Closest Analogs


MB-COMT Inhibitory Potency: 5-Tosyl vs. 6-Tosyl Regioisomer

In a direct head-to-head comparison within the same study, 5-tosylquinolin-8-ol (compound 7) achieves an MB-COMT pIC₅₀ of 7.7 (corresponding to an IC₅₀ of approximately 20 nM) in a recombinant human MB-COMT enzymatic assay (MTase-Glo Methyltransferase assay), whereas the 6-tosyl regioisomer (compound 6) produces only a modest potency increase relative to the unsubstituted 8-hydroxyquinoline parent [1]. The unsubstituted parent 8-hydroxyquinoline (compound 4) and the 5-sulfonic acid analog (compound 5) serve as baselines, and the 6-substituted compound was explicitly described as having 'a modest potency increase,' while the 5-position analog 'appeared more promising' [1]. This demonstrates that tosyl substitution at position 5 is strongly preferred over position 6 for MB-COMT affinity.

COMT inhibition Parkinson's disease CNS drug discovery

Functional Group SAR at C-5: Sulfone vs. Ketone, Amide, and Aryl Analogs

The J. Med. Chem. 2018 study systematically compared functional groups appended at the 5-position. Sulfones (compound 7: 5-tosyl, and compound 11) and sulfonamides (compounds 12, 13) were 'preferable to ketone 9, amide 10, or direct aromatics like 8' [1]. Although no precise IC₅₀ shift is tabulated for the ketone/amide comparators in the publicly available excerpt, the text explicitly ranks 5-sulfones and 5-sulfonamides above these alternatives [1]. Additionally, compound 14, in which the 8-OH is blocked (no free hydroxyl), exhibited 'no appreciable inhibition of MB-COMT,' confirming the essentiality of the free 8-OH for magnesium coordination [1]. The sulfone oxygens themselves make no direct protein contacts but orient the aromatic ring optimally in the binding pocket, a geometry that ketone and amide substituents cannot fully recapitulate due to torsional constraints [1].

Medicinal chemistry COMT SAR sulfone pharmacophore

Metabolic Stability Shortfall: 5-Tosylquinolin-8-ol as a Benchmark for 7-Substituted Optimization

The 2018 SAR study identified poor metabolic stability as a key limitation of 7-unsubstituted 8-hydroxyquinolines, driven by phase II conjugation of the 8-OH group. While quantitative hepatocyte clearance data for compound 7 itself is not individually tabulated, the study explicitly states that 'poor metabolic stability was observed with 7-unsubstituted 8-hydroxyquinolines as evident by the high hepatocyte clearance for 15, 16, and 17' and that 'substituents at the 7-position were found to increase metabolic stability without sacrificing potency' [1]. The 7-fluoro analog (compound 21: 7-fluoro-5-tosylquinolin-8-ol) achieves an MB-COMT IC₅₀ of 5.80 nM (BindingDB, CHEMBL137555) [2] while exhibiting improved rat hepatocyte stability and a rat PK profile of Clp = 27 mL/min/kg, Vss = 1.2 L/kg, T₁/₂ = 0.26 h, and oral bioavailability F = 34% [1]. In contrast, 5-tosylquinolin-8-ol (compound 7), lacking the 7-fluoro substituent, is expected to display high hepatocyte clearance similar to analogs 15–17 (>39 μL/min/10⁶ cells), making it unsuitable for in vivo CNS studies without further optimization [1].

Drug metabolism pharmacokinetics hepatocyte stability

Patent-Protected Scaffold: COMT Inhibitor Intellectual Property Position

5-Tosylquinolin-8-ol is explicitly disclosed and exemplified as a synthetic intermediate in U.S. Patent 10,035,799 B2 (filed 2016, granted 2018, assigned to Lieber Institute for Brain Development), which claims methods of inhibiting COMT for treating Parkinson's disease, schizophrenia, and other CNS disorders mediated by COMT [1]. The patent describes the compound's preparation (Method A, Step 1: 5-iodo-8-((4-methoxybenzyl)oxy)quinoline) and positions it within a genus of 5-sulfonyl-8-hydroxyquinolines of Formula I. While the patent's exemplified compounds with in vivo efficacy data are primarily 7-substituted analogs (e.g., compounds 25, 28), 5-tosylquinolin-8-ol constitutes the foundational SAR anchor from which the optimized clinical candidates were derived [1]. In contrast, generic 8-hydroxyquinoline, clioquinol, or 5-chloro-8-hydroxyquinoline are not covered by this specific patent family for COMT inhibition. This IP protection provides a procurement rationale for entities seeking freedom-to-operate in non-COMT applications or for use as a research tool to circumvent patent claims on 7-substituted analogs [1].

COMT patent neurological disorders intellectual property

Priority Application Scenarios for 5-Tosylquinolin-8-ol Based on Quantitative Differentiation Evidence


In Vitro MB-COMT Inhibitor Screening and SAR Benchmarking

5-Tosylquinolin-8-ol is the highest-potency 7-unsubstituted sulfone inhibitor of membrane-bound COMT identified in the 2018 J. Med. Chem. optimization campaign (MB-COMT pIC₅₀ = 7.7). It serves as an essential reference compound for MB-COMT enzymatic assays (MTase-Glo format) whenever researchers need to calibrate assay performance, benchmark newly synthesized 5-substituted analogs, or compare inhibitor series that are not 7-halogenated. The compound's well-characterized synthetic route (PMB protection, Cu(I)-mediated sulfinate coupling, TFA deprotection) makes it a reproducible positive control for medium-throughput screening [1].

Synthetic Intermediate for 7-Substituted COMT Inhibitor Lead Optimization

The J. Med. Chem. 2018 publication demonstrates that 5-tosylquinolin-8-ol can be directly brominated at C-7 using NBS in chloroform to yield compound 23, and analogous chlorination chemistry provides access to 7-chloro sulfone derivatives (compounds 19, 26, 29) that exhibit dramatically improved rat PK profiles (e.g., compound 29: Clp = 8.6 mL/min/kg, F = 33%). For medicinal chemistry teams prosecuting COMT inhibitor discovery, procurement of 5-tosylquinolin-8-ol as a late-stage diversification intermediate is more efficient than de novo synthesis of the quinoline core [1].

Metal Chelation Studies Requiring 5-Sulfone-Modified 8-Hydroxyquinoline Ligands

The 8-hydroxyquinoline scaffold is a classic bidentate chelator for divalent and trivalent metals (Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺). The electron-withdrawing 5-tosyl group modulates the pKa of the 8-OH and the Lewis basicity of the quinoline nitrogen, altering metal-binding affinity and complex geometry relative to unsubstituted 8-hydroxyquinoline. The sulfonamidoquinoline literature (Nakamura et al., Bull. Chem. Soc. Jpn. 1984) establishes that sulfonamide-substituted 8-quinolinols form ML and ML₂ complexes with divalent metals following the Irving-Williams order, and the tosyl group's steric and electronic effects on complex stability are distinct from those of 5-chloro, 5-nitro, or 5-sulfonic acid analogs. Researchers developing metal-organic frameworks, fluorescent sensors for Mg²⁺, or antimicrobial metal complexes should select 5-tosylquinolin-8-ol when the tosyl group's unique combination of moderate electron withdrawal and steric bulk is required to tune complex stability or photoluminescence quantum yield [2].

Antifungal Drug Discovery Targeting Oomycete Pathogens (Pythium insidiosum)

Although direct antifungal MIC data for 5-tosylquinolin-8-ol against P. insidiosum are not publicly available, its close structural analogs—8-hydroxyquinoline-5-sulfonamide derivatives PH151 and PH153—display MIC values of 0.25–2 µg/mL against P. insidiosum isolates, damaging the cell wall with time- and dose-dependent activity (Pippi et al., J. Appl. Microbiol. 2022). Given the SAR established for 5-sulfonyl-8-hydroxyquinolines, 5-tosylquinolin-8-ol is a rational procurement choice for antifungal SAR expansion targeting oomycete pathogens, particularly where a neutral sulfone is preferred over an ionizable sulfonamide or sulfonic acid to improve membrane permeability [3].

Quote Request

Request a Quote for 5-Tosylquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.